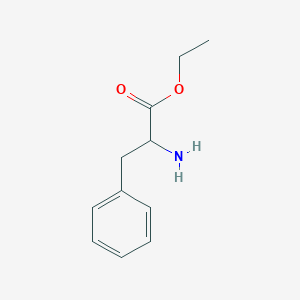

Ethyl 2-amino-3-phenylpropanoate

Description

Structure

3D Structure

Properties

CAS No. |

1795-96-6 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 2-amino-3-phenylpropanoate |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3 |

InChI Key |

CJGXMNONHNZEQQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(CC1=CC=CC=C1)N |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)N |

Other CAS No. |

1795-96-6 |

Synonyms |

L-phenylalanine ethylester phenylalanine ethyleste |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Amino 3 Phenylpropanoate

Direct Esterification Approaches

Direct esterification remains one of the most straightforward and widely used methods for synthesizing Ethyl 2-amino-3-phenylpropanoate. These methods typically start from the readily available precursor, L-phenylalanine, and convert its carboxylic acid group into an ethyl ester.

The most common pathway for the direct esterification of L-phenylalanine involves reacting the amino acid with ethanol (B145695) in the presence of an acid catalyst. This Fischer-Speier esterification is an equilibrium-driven process where the acid protonates the carboxyl group, rendering it more susceptible to nucleophilic attack by ethanol. To drive the reaction to completion, excess ethanol is often used, or water is removed as it is formed. Alternative reagents, such as trimethylchlorosilane (TMSCl) in methanol (B129727), have also been shown to be effective for the esterification of various amino acids at room temperature, offering a convenient and high-yielding method. nih.gov

A highly efficient and common method for preparing amino acid esters involves the use of thionyl chloride (SOCl₂) in an alcohol solvent. researchgate.net In this process, thionyl chloride reacts with ethanol to form sulfur dioxide, hydrogen chloride, and an intermediate, which facilitates the esterification. This in-situ generation of HCl gas catalyzes the reaction. This method is advantageous as it avoids the handling of gaseous HCl directly and often leads to the formation of the amino acid ester hydrochloride salt, which is typically a stable, crystalline solid that can be easily purified. nih.govrsc.org The reaction proceeds by converting the carboxylic acid into a more reactive acyl chloride intermediate, which then rapidly reacts with ethanol.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the choice of catalyst or activating agent.

Temperature Control: The temperature at which the esterification is conducted can significantly impact the outcome. For the thionyl chloride method, some protocols advocate for strict temperature maintenance between -5°C and 0°C during the initial addition of the reagent to control the exothermic reaction. nih.gov In contrast, other industrial methods suggest adding thionyl chloride at a higher internal temperature of 20°C or more, arguing that this allows the reaction to proceed more gently and controllably without sudden boiling. google.com

Microwave Irradiation: Modern techniques such as microwave-assisted synthesis have been explored to enhance reaction rates. For the esterification of N-acetyl-L-phenylalanine, microwave irradiation was found to be more effective than conventional refluxing, leading to a considerable increase in ester yield, especially at temperatures above the solvent's boiling point in a sealed vessel. nih.gov

Alternative Reagents: The use of different coupling or activating reagents can also improve yields. Modified Mukaiyama's reagents, for example, have been used for the esterification of N-protected amino acids, demonstrating the continuous search for more efficient synthetic protocols. nih.gov

The following table summarizes various conditions reported for the esterification of phenylalanine.

| Precursor | Reagent | Solvent | Temperature | Yield | Source |

| L-Phenylalanine | Thionyl Chloride | Methanol | 0°C to Room Temp | 97% (Methyl Ester) | rsc.org |

| Amino Acids | Trimethylchlorosilane | Methanol | Room Temp | Good to Excellent | nih.gov |

| N-Acetyl-L-Phenylalanine | [2-ClMePy]I / 1-methylimidazole | Methanol | 80°C (Microwave) | >80% (Methyl Ester) | nih.gov |

| L-Phenylalanine | Thionyl Chloride | Ethanol | >20°C | High Yield | google.com |

Enantioselective Synthesis and Stereochemical Control

While direct esterification of enantiomerically pure L-phenylalanine is a common route to L-Ethyl 2-amino-3-phenylpropanoate, other advanced methods focus on creating the chiral center during the synthesis or separating racemic mixtures to achieve high enantiomeric purity.

Asymmetric catalysis offers a powerful strategy for synthesizing enantiomerically enriched compounds from achiral or racemic starting materials. researchgate.net For α-amino acids and their esters, this often involves the asymmetric hydrogenation of a prochiral precursor or the catalytic addition of a nucleophile to an imine. For instance, the development of catalytic asymmetric alkynylation of α-imino esters provides a versatile approach to a wide range of optically active α-amino acid derivatives. nih.gov These products can then be further transformed into the desired saturated amino acid esters. Another strategy involves the addition of glycine enolates to enantiopure sulfinimines, which can afford diamino esters with high diastereoselectivity. nih.gov Such methods represent a frontier in organic synthesis, aiming to produce single enantiomers with high efficiency and atom economy, thereby avoiding the waste associated with resolving racemic mixtures. wikipedia.org

Chiral resolution is a process for separating a racemic mixture into its constituent enantiomers. wikipedia.org Although asymmetric synthesis is often preferred, resolution remains a vital and practical technique in many industrial applications. tcichemicals.com

Crystallization of Diastereomeric Salts: This is the most common method for chiral resolution. wikipedia.org It involves reacting the racemic this compound with a chiral resolving agent, such as an enantiomerically pure acid like tartaric acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. wikipedia.org By carefully choosing the solvent system, one diastereomer can be selectively crystallized and separated by filtration. The resolving agent is then removed, yielding the enantiomerically pure amino acid ester.

Kinetic Resolution: This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. For example, a chiral acyl-transfer catalyst can be used to selectively esterify one enantiomer of a racemic carboxylic acid at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess. nih.gov

Chiral Chromatography: Modern separation science provides powerful tools for resolving enantiomers. In chiral column chromatography, the racemic mixture is passed through a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute separately. Recent studies have explored using chiral additives, such as the glycopeptide Vancomycin (B549263), in the mobile phase to achieve separation on an achiral column. nih.gov

Diastereomeric Salt Formation for Stereoisomer Separation

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is frequently accomplished through the formation of diastereomeric salts. This classical yet highly effective technique relies on the reaction of a racemic mixture with a single, pure enantiomer of a chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by methods like fractional crystallization. wikipedia.org

For racemic this compound or its parent amino acid, this involves reacting the racemic amine with an enantiomerically pure chiral acid. The two resulting diastereomeric salts, (R)-amine·(R)-acid and (S)-amine·(R)-acid, can then be separated based on their differential solubility in a given solvent system. wikipedia.org After separation, the desired enantiomer of the amine is recovered by treatment with a base to neutralize the resolving agent.

Tartaric acid is a widely used resolving agent due to its availability in both enantiomeric forms and its low cost. nih.govgoogle.com The resolution of various amino esters and related compounds has been successfully achieved using different forms of tartaric acid. For instance, L-tartaric acid has been employed to resolve ethyl (±)-2-(benzylamino)-4-oxo-4-phenylbutanoate, a related synthetic precursor. researchgate.net Similarly, d-tartaric acid has been used to precipitate specific enantiomers from a racemic mixture, achieving high enantiomeric excess (ee). nih.gov The choice of solvent is crucial for maximizing the solubility difference between the diastereomeric salts.

Beyond tartaric acid, a range of other chiral acids are employed, selected based on the specific properties of the racemate to be resolved. onyxipca.com The effectiveness of this method hinges on careful selection of the resolving agent and the crystallization solvent to achieve efficient separation and high optical purity. wikipedia.orgonyxipca.com

| Resolving Agent | Class | Typical Application | Reference |

|---|---|---|---|

| (+)-Tartaric Acid / (-)-Tartaric Acid | Carboxylic Acid | Resolution of racemic amines and amino acid derivatives. | nih.govresearchgate.netonyxipca.com |

| (+)-Dibenzoyltartaric Acid / (-)-Dibenzoyltartaric Acid | Carboxylic Acid | Used for resolving amines where standard tartaric acid is less effective. | onyxipca.com |

| (+)-Mandelic Acid / (-)-Mandelic Acid | Carboxylic Acid | Resolution of chiral amines. | onyxipca.com |

| (+)-Camphor-10-sulfonic Acid | Sulfonic Acid | Strong acid used for resolving basic compounds. | onyxipca.com |

| N-Boc-L-phenylalanine | Protected Amino Acid | Used for resolving racemic amines. | onyxipca.com |

Novel Synthetic Routes and Process Intensification

Modern synthetic chemistry emphasizes the development of sustainable, efficient, and scalable processes. For this compound, this translates to exploring novel routes that offer advantages over traditional batch syntheses, including continuous flow applications, solvent-free methods, and biocatalysis.

Continuous flow chemistry, where reactants are pumped through a network of tubes or channels, offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, and simplified scalability. mdpi.com This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time.

The synthesis of L-phenylalanine derivatives has been successfully demonstrated using continuous flow systems combined with enzymatic catalysis. novartis.comfrontiersin.org In one approach, immobilized Phenylalanine Ammonia (B1221849) Lyases (PALs) were used in a flow reactor for the amination of various cinnamic acids to produce phenylalanine analogues. frontiersin.orgfrontiersin.org This method resulted in excellent conversions (up to 89%) with very short reaction times (20 minutes of contact time) and allowed the catalyst to be reused over extended periods. frontiersin.org While this produces the amino acid rather than the ester, the output can be readily esterified in a subsequent continuous step, demonstrating the potential for a fully integrated flow process. This combination of biocatalysis and flow technology exemplifies a modern approach to process intensification, enhancing productivity and catalyst reusability. novartis.com

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the absence of bulk solvents. This approach aligns with the principles of green chemistry by reducing solvent waste and often accelerating reaction rates. nih.gov Mechanochemical methods have been successfully applied to a variety of organic transformations that are challenging under conventional solution-based conditions, including for substrates with poor solubility. nih.gov

While the direct synthesis of this compound via mechanochemistry is not yet widely reported, the technique has proven effective for the rapid and efficient synthesis of complex organic molecules. nih.gov For example, solid-state mechanochemical methods have been used to construct various tris-cyclometalated iridium(III) complexes, demonstrating the utility of this solvent-free strategy. The advantages of mechanosynthesis, such as reduced reaction times, simple operational handling, and avoidance of hazardous organic solvents, make it a promising area for future research in the production of amino acid esters. nih.gov

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. For the production of chiral molecules like this compound, enzymes offer a direct route to enantiomerically pure products, bypassing the need for chiral resolution.

Several enzymatic strategies have been explored for the synthesis of L-phenylalanine and its derivatives. One innovative approach involves a coupled enzyme system using aminoacylase and phenylalanine dehydrogenase for the synthesis of L-phenylalanine from chloroacetamidocinnamate. tandfonline.com Under optimal conditions, this system achieved over 98% conversion to the desired L-amino acid. tandfonline.com

Other enzymes, such as proteases and lipases, are also utilized. Proteinase K, bromelain, and papain have been studied for the catalyzed oligomerization of phenylalanine esters, demonstrating their ability to form peptide bonds. nih.govacs.org While the goal of these studies is often peptide synthesis, the underlying enzymatic activity highlights the potential for controlled, enzyme-mediated transformations of the target ester. nih.govacs.org The lipase from Sphingomonas sp. has also been shown to catalyze the aminolysis of esters in aqueous systems, a reaction typically requiring anhydrous organic solvents. mdpi.com These biocatalytic methods represent a powerful and sustainable alternative for producing optically pure amino acid derivatives.

Protecting Group Strategies in Synthesis

In the synthesis of complex molecules like peptides or modified amino acids, protecting groups are essential tools. They temporarily mask reactive functional groups, such as the amino group of this compound, to prevent unwanted side reactions during subsequent chemical transformations. An ideal protecting group is easy to introduce, stable under a specific set of reaction conditions, and can be removed cleanly and selectively under different conditions without affecting the rest of the molecule.

The concept of orthogonality is central to protecting group strategy. Orthogonal protecting groups can be removed in any order in the presence of each other because their removal conditions are chemically distinct. This allows for the sequential modification of a multifunctional molecule. The two most common orthogonal strategies in peptide synthesis involving amino acids are the Boc/Bn and Fmoc/tBu strategies.

Boc/Bn Strategy : The amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while side-chain functional groups and the C-terminus are often protected by groups that are removed by hydrogenolysis, such as benzyl (B1604629) (Bn) ethers or esters.

Fmoc/tBu Strategy : The amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Side-chain and C-terminal protection is typically achieved with acid-labile groups like tert-butyl (tBu) ethers, esters, and carbamates.

| Protecting Group | Abbreviation | Functional Group Protected | Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Amine (α-amino) | Strong acids (e.g., TFA) | Stable to base, hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine (α-amino) | Base (e.g., Piperidine in DMF) | Stable to acid, hydrogenolysis |

| Benzyloxycarbonyl | Z or Cbz | Amine (α-amino) | Catalytic Hydrogenolysis (H₂/Pd), strong acids | Stable to mild acid and base |

| Benzyl ester | OBn | Carboxylic Acid | Catalytic Hydrogenolysis (H₂/Pd), saponification | Stable to mild acid |

| tert-Butyl ester | OtBu | Carboxylic Acid | Strong acids (e.g., TFA) | Stable to base, hydrogenolysis |

Spectroscopic and Chromatographic Characterization in Advanced Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Ethyl 2-amino-3-phenylpropanoate, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm its intricate structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis of this compound allows for the identification and mapping of all hydrogen atoms in the molecule. The spectrum provides characteristic signals corresponding to the ethyl ester group, the protons on the chiral center and adjacent methylene (B1212753) group, and the aromatic protons of the phenyl ring.

In a typical ¹H NMR spectrum, the ethyl group presents as a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (OCH₂) protons, arising from coupling with each other. The phenyl group produces a series of multiplets in the aromatic region of the spectrum. The protons on the main amino acid chain—the alpha-proton (CH) and the two beta-protons (CH₂)—exhibit complex splitting patterns due to their proximity and coupling to each other. The amino group (NH₂) protons may appear as a broad singlet, and their chemical shift can be dependent on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton of this compound. The spectrum would display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the alpha- and beta-carbons of the amino acid backbone, and the carbons of the phenyl ring. Reference spectra for L-Phenylalanine ethyl ester hydrochloride confirm the expected carbon framework. spectrabase.com

Table 1: Expected NMR Data for this compound

| Analysis Type | Signal Source | Expected Chemical Shift (δ) ppm | Notes |

|---|---|---|---|

| ¹H NMR | Ethyl (CH₃) | ~1.2 | Triplet |

| Ethyl (OCH₂) | ~4.1 | Quartet | |

| Benzyl (B1604629) (β-CH₂) | ~3.1 - 3.3 | Multiplet (Diastereotopic) | |

| Alpha (α-CH) | ~4.2 - 4.4 | Multiplet | |

| Phenyl (Ar-H) | ~7.2 - 7.4 | Multiplet | |

| Amino (NH₂) | Variable | Broad Singlet | |

| ¹³C NMR | Ethyl (CH₃) | ~14 | |

| Benzyl (β-C) | ~37-39 | ||

| Alpha (α-C) | ~54-56 | ||

| Ethyl (OCH₂) | ~61-63 | ||

| Phenyl (Ar-C) | ~127-130 | Multiple signals | |

| Phenyl (ipso-C) | ~135-137 |

Note: Expected values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Mass Verification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of a compound and can provide information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of this compound by measuring its molecular mass with extremely high accuracy (typically to within 0.001 mass units). The experimentally determined monoisotopic mass is compared against the calculated theoretical mass, providing unambiguous confirmation of the molecular formula. For the hydrochloride salt of the compound (C₁₁H₁₆ClNO₂), the calculated exact mass is 229.087 g/mol . angenechemical.com This precise measurement is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Molecular Mass Data for this compound

| Compound Form | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Free Base | C₁₁H₁₅NO₂ | 193.1103 |

Chromatographic Purity and Enantiomeric Excess Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For chiral molecules like this compound, liquid chromatography is essential not only for assessing chemical purity but also for determining the ratio of its enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound. Because the compound is chiral, specialized chiral stationary phases (CSPs) are required to separate its enantiomers (D- and L-forms). The separation of enantiomers is a critical step in pharmaceutical and chemical synthesis to ensure that the desired stereoisomer is present in high purity. yakhak.org

The separation mechanism relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. nih.gov Several types of CSPs have proven effective for the separation of amino acid esters. Polysaccharide-based columns, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates (e.g., Chiralpak® IA), are highly effective for resolving the enantiomers of α-amino acid esters. yakhak.orgresearchgate.net Another successful approach involves cyclofructan-based CSPs (e.g., LARIHC™ CF6-P), which show strong enantioselectivity for primary amines and their derivatives. sigmaaldrich.com Furthermore, techniques like Ultra-Performance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography, have been used to achieve rapid and high-resolution separation of phenylalanine esters using columns like CHIRALPAK® ID. waters.com The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) or supercritical CO₂ and a polar modifier such as an alcohol, often with acidic or basic additives to improve peak shape and resolution. sigmaaldrich.comwaters.com By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess (e.e.) can be accurately quantified.

Table 3: Example HPLC Conditions for Chiral Separation of Amino Acid Esters

| Parameter | Method 1 (UPC²) waters.com | Method 2 (Normal Phase HPLC) sigmaaldrich.com |

|---|---|---|

| Column | CHIRALPAK ID, 4.6 x 100 mm, 3 µm | LARIHC CF6-P, 25 cm x 4.6 mm, 5 µm |

| Mobile Phase | A: CO₂B: Methanol (B129727) with 0.1% NH₄OH (90:10) | Methanol:Acetonitrile:Acetic Acid:Triethylamine (B128534) (70:30:0.3:0.2) |

| Flow Rate | 1.5 mL/min | 1.0 mL/min |

| Detection | UV, 210 nm | UV, 254 nm |

| Target Analyte | Phenylalanine Methyl Ester | Phenylalanine Methyl Ester |

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantioselectivity

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a crucial technique for the separation and analysis of the enantiomers of this compound. This method allows for the determination of enantiomeric purity, which is vital in pharmaceutical and chemical synthesis where one enantiomer may have desired therapeutic effects while the other could be inactive or even harmful. yakhak.org

The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, have demonstrated high efficiency in resolving the enantiomers of α-amino acid esters. yakhak.org For instance, studies have shown that for the enantiomeric resolution of α-amino acid esters, Chiralpak IA and Chiralpak AD-H columns perform exceptionally well. yakhak.org The choice of mobile phase, often a mixture of solvents like hexane and 2-propanol, and the use of additives can significantly influence the separation. yakhak.org

In a typical analysis, a solution of this compound is injected into the HPLC system. As the mobile phase carries the sample through the chiral column, the enantiomers are retained to different extents, leading to their separation. Detection is commonly performed using UV or fluorescence detectors. yakhak.org The resulting chromatogram shows two distinct peaks, each corresponding to one of the enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (ee).

Research has shown that the degree of enantioselectivity for α-amino acid ethyl esters is generally greater than that for chiral amines. yakhak.org This enhanced separation is attributed to potential hydrogen bonding interactions between the carbonyl group of the analyte and the chiral selector on the CSP. yakhak.org Furthermore, coated type CSPs have often been found to provide better enantiomeric separation compared to covalently bonded types for the same chiral selectors. yakhak.org

A study utilizing a LARIHC™ CF6-P chiral stationary phase, an alkyl derivatized cyclofructan 6 CSP, demonstrated baseline separation of phenylalanine methyl ester enantiomers. sigmaaldrich.com This highlights the versatility of different CSPs in achieving effective chiral separations of similar compounds. Another approach involves the derivatization of the amino acid esters with reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) to form diastereomers, which can then be separated on a reversed-phase column. nih.gov

| Parameter | Value | Reference |

| Column | LARIHC CF6-P, 25 cm x 4.6 mm I.D., 5 μm particles | sigmaaldrich.com |

| Mobile Phase | [A] methanol: [B] acetonitrile: [C] acetic acid: [D] triethylamine (70:30:0.3:0.2, A:B:C:D) | sigmaaldrich.com |

| Flow Rate | 1 mL/min | sigmaaldrich.com |

| Column Temperature | 20 °C | sigmaaldrich.com |

| Detector | UV, 254 nm | sigmaaldrich.com |

| Sample | Phenylalanine methyl ester, 0.3 mg/mL in ethanol (B145695) | sigmaaldrich.com |

Other Advanced Spectroscopic Methods

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the structural elucidation of this compound by identifying the functional groups present in the molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of its bonds.

The gas-phase IR spectrum of DL-Phenylalanine, ethyl ester (a racemic mixture of this compound) has been documented. nist.gov Analysis of the IR spectrum of L-Phenylalanine reveals characteristic absorption peaks. chemicalbook.com For instance, the presence of an amine group (N-H) is indicated by stretching vibrations, while the carbonyl group (C=O) of the ester shows a strong absorption band. The aromatic ring gives rise to characteristic C-H and C=C stretching and bending vibrations.

Key IR Absorption Bands for this compound (based on related compounds):

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Amine (N-H) | Asymmetrical Stretching | 3027.45 | researchgate.net |

| Amine (N-H) | Bending | 1660.71 | researchgate.net |

| Carbonyl (C=O) | Stretching | ~1735 | |

| Aromatic C-H | Stretching | >3000 | |

| Aromatic C=C | Stretching | ~1600-1450 | |

| C-O (Ester) | Stretching | ~1200 |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the physical state of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a more advanced and rapid technique compared to traditional dispersive IR spectroscopy, providing higher resolution and sensitivity. The principles of identifying functional groups remain the same.

FTIR spectra of related compounds, such as L-phenylalanine methyl ester hydrochloride, are available and provide insight into the expected spectral features of this compound. spectrabase.com The FTIR spectra of deep eutectic solvents based on L-Phenylalanine have also been studied, confirming the interactions of hydrogen bond-forming groups. researchgate.net These studies show characteristic shifts in the positions of -OH and -NH2 stretching and bending vibrations, indicating hydrogen bonding. researchgate.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, including the absolute configuration of chiral molecules like this compound. nih.gov This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice.

For a chiral compound to be analyzed by X-ray crystallography, it must first be obtained in the form of a single crystal. The crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is a series of spots of varying intensity, which can be mathematically processed to generate a three-dimensional model of the molecule.

The determination of the absolute configuration is made possible by the phenomenon of anomalous scattering (or resonant scattering). ed.ac.ukmit.edu This effect, which is dependent on the elemental composition of the crystal and the wavelength of the X-rays, introduces small but measurable differences in the intensities of certain pairs of reflections (Bijvoet pairs). researchgate.net By analyzing these differences, the absolute arrangement of atoms in space can be established.

Historically, the presence of a heavy atom (heavier than oxygen) was considered necessary to produce a sufficiently strong anomalous scattering signal for reliable absolute configuration determination. mit.edu However, with modern instrumentation and advanced computational methods, it is now possible to determine the absolute configuration of light-atom organic compounds containing only carbon, hydrogen, nitrogen, and oxygen. mit.edu

The Flack parameter is a key value refined during the crystallographic analysis that indicates the correctness of the assigned absolute structure. ed.ac.ukresearchgate.net A Flack parameter close to zero confirms that the determined absolute configuration is correct. researchgate.net For enantiomerically pure compounds, crystallization occurs in non-centrosymmetric space groups. thieme-connect.de The establishment of the L-configuration for proteinogenic amino acids was achieved through single-crystal X-ray structure analyses. thieme-connect.de

Optical Rotation Measurements

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate when it passes through a solution of the compound. libretexts.org This property is a direct consequence of the interaction of light with the asymmetric three-dimensional structure of the chiral molecule. The measurement of optical rotation is a fundamental technique for characterizing enantiomers, as they will rotate the plane of polarized light by an equal amount but in opposite directions. libretexts.org

The specific rotation, [α], is a standardized measure of the optical rotation of a compound and is defined as:

[α] = α / (l * c)

where:

α is the observed rotation

l is the path length of the sample tube in decimeters

c is the concentration of the solution in grams per 100 mL libretexts.org

The specific rotation is dependent on the temperature, the wavelength of the light used (typically the sodium D-line at 589 nm), and the solvent. issr.edu.kh

For L-Phenylalanine ethyl ester hydrochloride, the specific rotation ([α]20/D) has been reported as -7.8° (c = 2 in H₂O). sigmaaldrich.com The negative sign indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). Conversely, the D-enantiomer would be dextrorotatory, rotating light to the right (clockwise). The magnitude of the optical rotation is directly proportional to the concentration of the chiral substance and the path length of the light through the sample. issr.edu.kh Therefore, a racemic mixture (a 50:50 mixture of both enantiomers) will exhibit no optical activity as the rotations of the individual enantiomers cancel each other out. libretexts.org

| Compound | Specific Rotation ([α]20/D) | Conditions | Reference |

| L-Phenylalanine ethyl ester hydrochloride | -7.8° | c = 2 in H₂O | sigmaaldrich.com |

| L-Phenylalanine | -34° | c=2, H₂O | aksci.com |

Chemical Reactivity and Advanced Derivatization for Functional Molecule Design

Amino Group Transformations

The primary amino group in ethyl 2-amino-3-phenylpropanoate is a nucleophilic center that readily participates in a variety of chemical reactions. These transformations are fundamental for constructing more complex molecular architectures.

Amide Bond Formation

The formation of an amide bond is a cornerstone of peptide chemistry and a common modification of amino acid esters. The amino group of this compound can be acylated by various reagents, including acid chlorides, anhydrides, and carboxylic acids activated with coupling agents, to yield the corresponding N-acyl derivatives. researchgate.netresearchgate.net This reaction is crucial for the synthesis of peptides and peptidomimetics.

A general approach involves the reaction of this compound with a carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net These reagents facilitate the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amino group of the ester.

Table 1: Representative Amide Bond Formation Reactions

| Acylating Agent | Coupling System | Product |

| Acetic Anhydride | - | Ethyl 2-acetamido-3-phenylpropanoate |

| Benzoyl Chloride | Pyridine | Ethyl 2-(benzamido)-3-phenylpropanoate |

| Boc-Gly-OH | EDC/HOBt | Ethyl 2-((tert-butoxycarbonyl)glycyl)amino-3-phenylpropanoate |

Reductive Alkylation Strategies

Reductive alkylation, also known as reductive amination, is a powerful method for introducing alkyl groups to the nitrogen atom of an amine. surrey.ac.uk This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate through the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone), followed by its in-situ reduction to the corresponding secondary or tertiary amine. surrey.ac.ukyoutube.com

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. surrey.ac.ukyoutube.com The choice of reducing agent is often dictated by the pH of the reaction and the sensitivity of other functional groups present in the molecule. For instance, sodium cyanoborohydride is effective under mildly acidic conditions where the imine is readily formed and protonated, making it more susceptible to reduction. youtube.com

Table 2: Reductive Alkylation of this compound

| Carbonyl Compound | Reducing Agent | Product |

| Benzaldehyde | NaBH3CN | Ethyl 2-(benzylamino)-3-phenylpropanoate |

| Acetone | NaBH(OAc)3 | Ethyl 2-(isopropylamino)-3-phenylpropanoate |

| Cyclohexanone | H2, Pd/C | Ethyl 2-(cyclohexylamino)-3-phenylpropanoate |

Oxidation Reactions to Nitroso and Nitro Derivatives

The oxidation of the amino group in this compound can lead to the formation of N-nitroso or N-nitro derivatives, which are valuable intermediates in organic synthesis. The oxidation of secondary amines to nitrosamines is a well-established transformation, often achieved using reagents like nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or other nitrosating agents. surrey.ac.ukiwaponline.comiwaponline.comresearchgate.net While this compound is a primary amine, its secondary amine derivatives formed via reductive alkylation can undergo this reaction.

The direct oxidation of a primary amino group to a nitro group is a more challenging transformation that often requires strong oxidizing agents. organic-chemistry.org Reagents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or ozone can be employed. organic-chemistry.orgacs.org For aromatic amines, a mixture of formic acid and hydrogen peroxide can generate performic acid in situ, which selectively oxidizes the amine to a nitro group. acs.org The application of these methods to this compound would yield the corresponding nitro derivative, a precursor for various other functional groups.

Nucleophilic Substitution Reactions Involving the Amino Moiety

The amino group of this compound can act as a nucleophile in substitution reactions. For instance, it can react with alkyl halides to form secondary and tertiary amines. libretexts.org However, this reaction is often difficult to control and can lead to a mixture of products due to the increasing nucleophilicity of the resulting secondary and tertiary amines, ultimately leading to the formation of a quaternary ammonium (B1175870) salt. libretexts.org

A more controlled approach to N-alkylation involves the use of alternative electrophiles or specialized reaction conditions. For instance, nucleophilic substitution on α-halo amides can be a route to di- and tripeptide analogues. nih.gov While this applies to the amide derivatives of this compound, the principle of nucleophilic attack by the nitrogen atom remains central.

Ester Group Modifications

The ethyl ester group of the molecule provides another handle for chemical modification, primarily through reduction or hydrolysis.

Reduction to Corresponding Alcohols

The ester functionality of this compound can be readily reduced to the corresponding primary alcohol, phenylalaninol, a valuable chiral building block in its own right. nih.govorgsyn.org Strong reducing agents are typically required for this transformation.

Lithium aluminum hydride (LiAlH4) is a powerful and commonly used reagent for the reduction of esters to alcohols. byjus.commasterorganicchemistry.comorganic-chemistry.orgyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com Sodium borohydride (B1222165) (NaBH4), a milder reducing agent, can also be used, often in the presence of an activating agent or at elevated temperatures, to achieve the reduction of amino acid esters. nih.gov A procedure using sodium borohydride for the reduction of phenylalanine ethyl ester has been reported. sigmaaldrich.com

Table 3: Reduction of this compound to Phenylalaninol

| Reducing Agent | Solvent | Typical Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF) | 0 °C to room temperature |

| Sodium Borohydride (NaBH4) | Ethanol (B145695) | Reflux |

Enzymatic Hydrolysis for Chiral Intermediates

The stereoselective nature of enzymes is widely harnessed to resolve racemic mixtures, providing access to enantiomerically pure compounds which are crucial in pharmaceutical synthesis. While studies on the direct enzymatic hydrolysis of this compound are specific, extensive research on its closely related derivative, N-Acetyl-L-phenylalanine Ethyl Ester, provides significant insight into this approach. The thermodynamics of the hydrolysis of N-Acetyl-L-phenylalanine Ethyl Ester have been studied to understand the equilibrium and energetics of the enzymatic process. acs.org This reaction, typically catalyzed by proteases, yields N-Acetyl-L-phenylalanine and ethanol.

Enzymatic hydrolysis can be influenced by several factors, including pH, temperature, and the presence of co-solvents, which can affect both the reaction rate and the enantioselectivity of the enzyme. nih.gov For instance, the enzymatic resolution of L-phenylalanine precursors is a key step in various biosynthetic pathways. nih.gov The process generally involves the selective hydrolysis of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, providing valuable chiral intermediates for further synthetic applications.

Propanoate Backbone and Phenyl Ring Functionalization

The structure of this compound offers multiple sites for chemical modification, including the amino group, the propanoate backbone, and the phenyl ring.

Ortho-C-H Alkenylation of Phenylalanine Derivatives (as starting material context)

A significant advancement in the functionalization of the phenyl ring is the palladium-catalyzed ortho-C-H alkenylation of phenylalanine derivatives. This method allows for the direct introduction of an alkene group at the position ortho to the amino acid side chain. The reaction typically employs an N-protected phenylalanine derivative, such as with an N-(2-pyridyl)sulfonyl group, which acts as a directing group for the palladium catalyst. Using an oxidant like N-fluoro-2,4,6-trimethylpyridinium triflate, this transformation proceeds efficiently with excellent selectivity for single substitution (mono-ortho-olefination) and, crucially, without loss of the starting material's enantiopurity.

This cross-coupling reaction is versatile, tolerating a range of electronic and steric variations in both the phenylalanine derivative and the alkene coupling partner. The directing group can later be removed under mild conditions, providing access to optically active and highly functionalized amino acid analogs.

Synthesis of Halogenated and Alkylated Analogs

The synthesis of halogenated and alkylated analogs of this compound is essential for creating derivatives with modified electronic and steric properties. While direct halogenation or alkylation of the parent ester can be challenging, these analogs are often prepared by utilizing starting materials that already contain the desired substitution on the phenyl ring. For example, commercially available halogenated or alkylated phenylalanines can be esterified to produce the corresponding ethyl esters.

Alternatively, advanced synthetic methods can be employed. For instance, phosphonic acid analogues of phenylalanine with various substituents have been synthesized, often starting from the corresponding substituted phenylpropionic acids. mdpi.com The synthesis of various n-alkyl esters of DL-phenylalanine has also been described, although this refers to the modification of the ester group rather than the phenyl ring. nih.gov

Complex Molecule Formation via Multi-Step Derivatization

This compound serves as a valuable starting block for constructing more complex molecular architectures, particularly heterocyclic compounds.

Synthesis of Quinoline (B57606) Derivatives

The phenylalanine framework is a key precursor for the synthesis of isoquinoline (B145761) derivatives through the Pictet-Spengler reaction. thermofisher.comwikipedia.org This reaction involves the condensation of a β-arylethylamine, such as phenylalanine or its decarboxylated product phenethylamine, with an aldehyde or ketone in the presence of an acid catalyst, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgyoutube.com The reaction proceeds through the formation of an electrophilic iminium ion, which then attacks the electron-rich phenyl ring to forge the new heterocyclic ring. wikipedia.org

The classic Pictet-Spengler reaction on phenylalanine itself yields a tetrahydroisoquinoline-3-carboxylic acid. thermofisher.com This scaffold is a core component of many natural alkaloids and pharmacologically active compounds. nih.govresearchgate.net While direct synthesis of a fully aromatic quinoline from this compound is less common, the formation of the tetrahydroisoquinoline ring system is a well-established and powerful derivatization strategy. nih.govresearchgate.net

Synthesis of Triazole and Thiadiazole Derivatives

A well-documented application of this compound is in the synthesis of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) heterocycles. nih.govresearchgate.net The general synthetic route begins with the conversion of the ethyl ester to its corresponding hydrazide (phenylalanine hydrazide) by reacting it with hydrazine (B178648) hydrate.

To synthesize thiadiazole derivatives, the hydrazide is treated with an appropriate aromatic isothiocyanate to yield a 1,4-disubstituted thiosemicarbazide (B42300). nih.gov This intermediate then undergoes intramolecular cyclization in the presence of a strong acid, such as concentrated sulfuric acid, to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. nih.govjocpr.com

For the synthesis of triazole derivatives, the same thiosemicarbazide intermediate is subjected to cyclization under basic conditions. nih.gov Refluxing the thiosemicarbazide with an aqueous solution of sodium hydroxide (B78521) leads to the formation of the 1,2,4-triazole-3-thione ring system. nih.govresearchgate.net These multi-step syntheses demonstrate how the propanoate functional group can be readily transformed to build complex heterocyclic structures attached to the core phenylalanine scaffold. nih.govnih.gov

Dipeptide-Amino Acid Ester Adducts

The primary amine of this compound serves as a key functional handle for the construction of dipeptide structures. This is typically achieved through peptide coupling reactions where the amino group of this compound acts as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid. The ester functionality of this compound is generally stable under these conditions, allowing for the selective formation of a peptide bond.

A variety of coupling reagents can be employed to facilitate this transformation. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and enhance efficiency. Another effective coupling agent is benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.gov

For instance, in the synthesis of novel amino acid ester-coupled caffeoylquinic acid derivatives, L-phenylalanine ethyl ester hydrochloride was coupled with a protected caffeoylquinic acid. nih.gov The reaction was carried out in anhydrous tetrahydrofuran (THF) using BOP as the coupling reagent and diisopropylethylamine (DIEA) as a base to neutralize the hydrochloride salt and facilitate the reaction. nih.gov This methodology highlights the utility of this compound in creating more complex molecules with potential biological activities.

The general strategy for solution-phase peptide synthesis involving an amino acid ester like this compound can be summarized as follows: An N-protected amino acid (e.g., Boc-AA-OH) is activated with a coupling reagent. Subsequently, the amino acid ester (H-Phe-OEt) is added, typically in the presence of a non-nucleophilic base, to initiate the formation of the peptide bond. nih.gov

Table 1: Exemplary Peptide Coupling Reaction with this compound

| Reactant 1 | Reactant 2 | Coupling Reagent/Base | Solvent | Product Type | Reference |

| Protected Caffeoylquinic Acid | L-Phenylalanine ethyl ester hydrochloride | BOP/DIEA | THF | Caffeoylquinic acid-phenylalanine ethyl ester adduct | nih.gov |

| Boc-Amino Acid | L-Phenylalanine ethyl ester | TBTU/HOBt/DIPEA | Ethyl Acetate | Boc-Dipeptide-OEt | nih.gov |

Phosphonate (B1237965) Derivatization

The amino group of this compound is also a target for the introduction of phosphonate moieties, leading to the formation of α-aminophosphonate derivatives. These compounds are of significant interest as they are structural analogues of amino acids and can act as enzyme inhibitors or haptens for catalytic antibody production. The synthesis of these derivatives often involves the reaction of the amine with a phosphorus-containing electrophile.

One common approach is the Pudovik reaction or a related addition of a dialkyl phosphite (B83602) to an imine formed in situ from the amino acid ester and an aldehyde. Alternatively, a Kabachnik-Fields reaction can be employed, which is a one-pot synthesis involving an amine, a carbonyl compound, and a dialkyl phosphite.

More direct methods for N-phosphonylation have also been developed. For example, amino acid esters can be reacted with a phosphonochloridate, which is generated in situ from a dialkyl phosphonate and an activating agent like oxalyl chloride. mdpi.com Subsequent reaction with the free amino group of an amino ester, neutralized with a base like triethylamine (B128534), yields the corresponding N-phosphonamidate. mdpi.com While many examples in the literature utilize methyl esters of amino acids due to their wide availability, the same principles apply to ethyl esters like this compound. mdpi.com

Research into phosphonic acid analogues of phenylalanine has led to various synthetic strategies. nih.gov For instance, the synthesis of diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate demonstrates the formation of a C-P bond adjacent to a nitrogen-bearing carbon, creating a phenylalanine analogue. nih.gov Although this example doesn't start directly from this compound, it illustrates the construction of the core aminophosphonate structure related to phenylalanine.

The Michaelis-Arbuzov reaction represents another fundamental route to phosphonates. organic-chemistry.org A variation of this, the Michaelis-Becker reaction, can be used to form C-P bonds. These classical reactions, along with newer catalytic methods, provide a toolbox for the phosphonate derivatization of molecules containing suitable functional groups. organic-chemistry.org

Table 2: Selected Methods for Phosphonate Derivatization of Amino Esters

| Starting Phosphorous Reagent | Amine Source | Key Reaction Type | Product Class | Reference |

| Dialkyl phosphonate / Oxalyl chloride | Amino acid methyl ester / Triethylamine | N-Phosphonylation | Amino acid-based phosphonamidate | mdpi.com |

| Triethyl phosphite | Arylmethyl halides / Alcohols | Michaelis-Arbuzov Reaction | Arylmethyl phosphonate esters | organic-chemistry.org |

| H-phosphonate diesters | Benzyl (B1604629) halides | Palladium-catalyzed cross-coupling | Benzylphosphonate diesters | organic-chemistry.org |

| Diethyl phosphite | 1,3-Benzoxazines | Phospha-Michael addition | α-Aminophosphonates |

Role As a Versatile Building Block in Complex Organic Synthesis

Precursor in Pharmaceutical Synthesis

The inherent chirality and functional group arrangement of ethyl 2-amino-3-phenylpropanoate and its derivatives make them highly valuable starting materials in the pharmaceutical industry. The phenylalanine scaffold is a common motif in many biologically active compounds, and this ester provides a convenient and reactive handle for constructing intricate molecular frameworks.

Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

A significant application of derivatives of this compound is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. nih.gov The synthesis of prominent ACE inhibitors such as Enalapril and Lisinopril often involves a key intermediate, ethyl 2-oxo-4-phenylbutyrate, which reacts with dipeptide fragments in a critical reductive amination or alkylation step. wikipedia.org

For instance, the synthesis of Enalapril involves the reductive alkylation of L-alanyl-L-proline with ethyl 2-oxo-4-phenylbutyrate over a Raney nickel catalyst. wikipedia.orgf1000research.com This reaction creates the N-[1-(ethoxycarbonyl)-3-phenylpropyl] side chain that is characteristic of Enalapril. f1000research.com Similarly, a known synthetic route for Lisinopril involves the condensation of N⁶-trifluoroacetyl-L-lysyl-L-proline with ethyl 2-oxo-4-phenyl butyrate, followed by hydrogenation, to form a key precursor. researchgate.net These processes underscore the importance of the 4-phenylbutanoate skeleton, derived from phenylalanine, in creating the specific molecular structure required for potent ACE inhibition. pitt.edusigmaaldrich.com

| ACE Inhibitor | Key Precursor/Intermediate | Synthetic Step |

| Enalapril | Ethyl 2-oxo-4-phenylbutyrate | Reductive alkylation with L-alanyl-L-proline. wikipedia.orgf1000research.com |

| Lisinopril | Ethyl 2-oxo-4-phenylbutyrate | Condensation with N⁶-trifluoroacetyl-L-lysyl-L-proline followed by hydrogenation. researchgate.net |

| Benazepril | (R)-2-hydroxy-4-phenylbutyric acid ethyl ester | Asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate is a key step to produce this chiral intermediate. nih.gov |

Intermediates for Neurological Disorder Therapeutics

The core structure of phenylalanine is a recurring motif in neuroactive compounds. The related compound, (S)-3-Amino-3-phenylpropionic acid, is recognized as a valuable intermediate in neurochemical research and for the development of drugs targeting neurological and psychiatric conditions such as Alzheimer's disease, Parkinson's disease, and depression. nbinno.com Its structural similarity to neurotransmitter precursors allows it to serve as a scaffold for creating molecules that can modulate brain chemistry. nbinno.com

Furthermore, derivatives of this compound are used in the synthesis of potent dopamine (B1211576) transporter (DAT) inhibitors, which are investigated as potential therapeutic agents for cocaine abuse. nih.gov In these syntheses, the phenylpropyl side chain is a critical component for achieving high binding affinity to the dopamine transporter. nih.gov

Precursors for Antiviral Compounds

The phenylalanine framework is increasingly being exploited in the design of novel antiviral agents. A United States patent details a method for treating Filoviridae virus infections, such as Ebola, using compounds synthesized from (S)-ethyl 2-amino-3-phenylpropanoate hydrochloride. google.com In this process, the amino acid ester is reacted with phenoxy phosphorodichloridate as a key step in building the final antiviral molecule. google.com

In the context of influenza, while the commercial synthesis of the neuraminidase inhibitor Oseltamivir (Tamiflu) originates from shikimic acid, wikipedia.org research has shown that conjugating the phenylalanine scaffold to Oseltamivir can dramatically enhance its efficacy. One study synthesized an Oseltamivir-Phenylalanine carboxamide that exhibited significantly higher inhibitory activity against the neuraminidase enzyme compared to the parent drug. f1000research.comresearchgate.net Another study identified 23-(S)-2-amino-3-phenylpropanoyl-silybin as a potent inhibitor of influenza A virus infection both in vitro and in vivo, further demonstrating the value of this amino acid derivative in antiviral drug discovery. nih.gov

Chiral Synthon in Asymmetric Synthesis

The defined stereochemistry of this compound makes it an excellent chiral synthon—a building block used to introduce a specific stereocenter into a target molecule. Its use is fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.

Research has demonstrated its application in the asymmetric synthesis of α,β-diamino esters with high diastereoselectivity. nih.gov This is achieved by the addition of N-protected glycine enolates to enantiopure sulfinimines, yielding complex amino acid derivatives that are valuable in pharmaceutical development. nih.gov The inherent chirality of the starting phenylalanine derivative guides the stereochemical outcome of the reaction. Furthermore, the α-imino esters derived from amino acid esters like this compound can undergo catalytic asymmetric alkynylation, providing a versatile route to various optically active unnatural α-amino acid derivatives. nih.gov These reactions are crucial for creating novel molecular entities with precisely controlled three-dimensional structures.

Applications in Agrochemical and Specialty Chemical Production

The application of this compound extends beyond pharmaceuticals into the agrochemical and specialty chemical sectors. Its structural motifs can be found in molecules with potential herbicidal or fungicidal activity. For example, quantitative structure-activity relationship (QSAR) studies have been conducted on O-aryl or N-acyl O-ethyl phosphoramidate and phosphorodiamidate fungicides that incorporate amino acid ethyl esters, indicating a role for such structures in the development of new agrochemicals. googleapis.com

As a versatile chiral intermediate, it is also valuable in the production of various specialty chemicals where stereochemical purity is essential. chemscene.com These applications, while less documented than its pharmaceutical uses, represent an expanding area of research for this adaptable building block.

Integration into Peptidomimetic and Macrocyclic Architectures

In the field of medicinal chemistry, there is significant interest in developing peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability against enzymatic degradation. nih.gov As an unnatural amino acid derivative, this compound can be incorporated into peptide chains to reduce their peptidic character and susceptibility to intracellular peptidases. nih.gov The phenylpropyl side chain can also be used to introduce conformational constraints, which are crucial for locking the molecule into a biologically active shape.

The bifunctional nature of the molecule, with its nucleophilic amine and electrophilic ester groups, also makes it a suitable component for the synthesis of macrocycles. These large ring structures are of great interest in drug discovery. The amino and ester groups provide reactive sites for participating in cyclization reactions, typically through amide bond formation, to construct complex macrocyclic and heterocyclic architectures.

Role in Enzyme Substrate Design

Amino acid esters, including this compound, are widely used in enzymology as substrates for proteases and esterases. For instance, enzymes like chymotrypsin, which show a preference for cleaving peptide bonds adjacent to aromatic amino acids, can also hydrolyze the ester bond of Phenylalanine ethyl ester. This property allows the compound to be used in:

Enzyme Assays: The rate of ester hydrolysis can be monitored, often spectrophotometrically, to determine enzyme activity and kinetics.

Investigating Enzyme Specificity: By modifying the structure of the ester (e.g., using different alcohol portions or derivatives of the phenyl ring), researchers can probe the structural requirements of an enzyme's active site.

Developing Enzyme Inhibitors: Derivatives of this compound can be designed to act as competitive inhibitors of proteases.

Biochemical and Biological Research Applications Non Clinical Focus

Enzyme Mechanism Elucidation and Protein-Ligand Interaction Studies

As a derivative of L-phenylalanine, ethyl 2-amino-3-phenylpropanoate is a valuable tool for studying enzymes and proteins that recognize and bind the parent amino acid. The ester group can influence binding affinity and kinetics, providing insights into the steric and electronic requirements of active sites.

Research on related phenylalanine drug conjugates has provided a framework for understanding how such molecules interact with protein targets. Studies on the L-type amino acid transporter 1 (LAT1), which is crucial for transporting large neutral amino acids across cell membranes, have shown that while the transporter can accommodate a variety of structures, ligand size and flexibility are critical for transportability. nih.gov The presence of specific chemical bonds, such as amide versus ester linkages, can significantly affect interactions through hydrogen bonding. nih.gov For instance, induced-fit docking studies have highlighted the importance of specific residues like Phe252 and Gly255 in the transmembrane helix of LAT1 for ligand recognition. nih.gov Although not directly studying this compound, this research demonstrates how modifying the carboxyl group of phenylalanine affects its interaction with a key transport protein, a principle that is central to using the ethyl ester in similar protein-ligand studies.

Investigation of Antiproliferative Effects in Cancer Cell Lines (In Vitro)

Phenylalanine derivatives and their esters have been a scaffold for the development of compounds with potential anticancer activity. The rationale is that rapidly proliferating cancer cells have a high demand for amino acids, making transporters like LAT1 potential targets for drug delivery.

Several studies on derivatives of phenylalanine esters have demonstrated notable antiproliferative effects in vitro. For example, L-phenylalanine ester surfactants have shown dose-dependent cytotoxicity against various cancer cell lines. researchgate.net Similarly, newly synthesized L-phenylalanine dipeptide derivatives have exhibited inhibitory effects on leukemia cell lines (K562, HEL) and prostate cancer cells (PC3). magtechjournal.com Furthermore, chiral derivatives of baicalin (B1667713), when combined with phenylalanine methyl ester, showed a significant increase in cytotoxicity against A549 lung cancer cells compared to baicalin alone. nih.gov This enhancement in antitumor activity is attributed to the phenylalanine methyl ester moiety, which may improve cellular uptake or interaction with intracellular targets. nih.gov

Table 1: In Vitro Antiproliferative Activity of Phenylalanine Ester Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| L-Phenylalanine Ester Surfactants | HeLa, KB | Increased cytotoxicity with chain length up to C12 | researchgate.net |

| L-Phenylalanine Dipeptide Derivatives | K562, HEL (Leukemia), PC3 (Prostate) | Inhibition of cell proliferation | magtechjournal.com |

| Baicalin-Phenylalanine Methyl Ester Conjugates | A549 (Lung) | 8- to 12-fold increase in growth inhibition compared to baicalin alone | nih.gov |

These findings, while not on this compound itself, underscore the potential of using the phenylalanine ester structure as a basis for designing novel antiproliferative agents.

Enzyme Inhibition Studies in Disease Progression Models (In Vitro)

The ability of phenylalanine ester derivatives to inhibit key enzymes involved in disease progression has been explored in various in vitro models, particularly in the context of inflammation.

A significant target is the IκB kinase (IKK) enzyme, which is responsible for phosphorylating the inhibitor of NF-κB, thereby activating the pathway. In silico analysis of the MHPAP compound suggested that it binds effectively to IKK, even better than a known IKK inhibitor. nih.gov This binding is believed to be the mechanism behind its suppression of NF-κB p65 phosphorylation and subsequent reduction in inflammatory cytokine production. nih.gov

Another critical enzyme in the inflammatory cascade is cyclooxygenase-2 (COX-2). Studies on ethyl caffeate have shown that it markedly suppresses the expression of COX-2 protein in TPA-treated mouse skin and inhibits COX-2 transcriptional activity. nih.gov The structure-activity relationship analysis from this study suggested that the catechol moiety and the α,β-unsaturated ester group were essential for its inhibitory activity. nih.gov These results highlight the potential for esterified compounds related to amino acids to act as enzyme inhibitors in inflammatory disease models.

Metabolic Profiling and Identification of Biotransformation Products

This compound, as an ester of an amino acid, is expected to undergo hydrolysis to yield L-phenylalanine and ethanol (B145695). The metabolic fate would then primarily follow the well-established phenylalanine-tyrosine catabolic pathway. nih.govdavuniversity.org

Studies on the intestinal metabolism of the related L-phenylalanine methyl ester (PME) in pigs showed that it is hydrolyzed to phenylalanine and methanol (B129727) before entering portal circulation. nih.gov This suggests that this compound would similarly be cleaved into its constituent parts in the gut or liver.

Once liberated, L-phenylalanine is converted to L-tyrosine by phenylalanine hydroxylase. davuniversity.org Comprehensive metabolomic analyses have revealed a wide network of biotransformation products for phenylalanine and its downstream metabolites. These include phase 1 reactions, such as hydration, and phase 2 bioconjugation reactions with acetyl, glucuronide, glycine, and sulfate (B86663) groups. nih.gov These alternative metabolic routes are predominantly observed in urine and serve to clear excess metabolites. nih.gov Therefore, the metabolic profile of an organism administered this compound would be expected to show an increase in phenylalanine itself, along with its numerous known phase 1 and phase 2 metabolites.

Table 2: Predicted Major Biotransformation Products of this compound

| Initial Compound | Primary Reaction | Primary Products | Subsequent Metabolites of Phenylalanine | Reference |

|---|---|---|---|---|

| This compound | Ester Hydrolysis | L-Phenylalanine, Ethanol | Tyrosine, Phenylpyruvate, Phenyllactate, Phenylacetate, Glucuronide conjugates, Sulfate conjugates | nih.govnih.gov |

Research into Inflammatory Response Modulation (In Vitro)

Derivatives of this compound have shown significant promise in modulating inflammatory responses in vitro. The primary mechanism appears to be the inhibition of the NF-κB signaling pathway, which leads to a downstream reduction in the production of pro-inflammatory mediators.

In studies using lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) and THP-1 macrophage-like cells, the MHPAP compound significantly inhibited the production of several key inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The half-maximal inhibitory concentrations (IC50) in PBMCs were found to be in the sub-micromolar to low micromolar range, indicating high potency. nih.gov

Table 3: In Vitro Anti-inflammatory Activity of a Phenylalanine Methyl Ester Derivative (MHPAP)

| Cell Line | Stimulant | Cytokine Inhibited | IC50 (µM) | Reference |

|---|---|---|---|---|

| Human PBMCs | LPS | IL-6 | 0.85 | nih.gov |

| Human PBMCs | LPS | IL-1β | 0.87 | nih.gov |

| Human PBMCs | LPS | TNF-α | 1.22 | nih.gov |

| Human PBMCs | LPS | IL-8 | 1.58 | nih.gov |

Research on other structurally related compounds, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, also demonstrates anti-inflammatory activity by reversing LPS-induced nitric oxide (NO) production in RAW 264.7 cells. nih.gov These studies collectively suggest that the core structure, when appropriately modified, can effectively suppress key markers of inflammation in cellular models.

Studies in Amino Acid Metabolism and Protein Synthesis Pathways

This compound is a useful tool for probing amino acid metabolism and transport, as the esterification of the carboxyl group alters its interaction with cellular machinery. Amino acid esters can be transported by specific transporters, such as ATB(0,+), which has been shown to transport various neutral amino acid esters. nih.gov This allows researchers to study the transport kinetics and substrate specificity of these transporters. Using the ethyl ester derivative can help differentiate between the transport of the amino acid itself and the transport of a modified form, providing insights into the mechanisms of nutrient uptake.

Once inside the cell and hydrolyzed, the liberated L-phenylalanine enters the cellular pool used for protein synthesis. ncert.nic.in Amino acids are not merely building blocks but also act as signaling molecules, or "metabokines," that can regulate fundamental metabolic pathways, including gene expression related to lipid and glucose metabolism. nih.gov By using labeled versions of this compound, researchers can trace the incorporation of phenylalanine into newly synthesized proteins, a technique known as metabolic labeling. biorxiv.orgresearchgate.net This allows for the measurement of protein synthesis rates and the study of proteome dynamics in response to various stimuli, providing a window into the complex regulation of cellular growth and function. researchgate.net

Urease and Tyrosinase Inhibitory Activity Studies of Derivatives

The investigation into the enzymatic inhibitory properties of derivatives of this compound, a phenylalanine ethyl ester, has revealed potential applications in biochemical and biological research, particularly concerning their interaction with tyrosinase. While research into the direct urease inhibitory effects of these specific derivatives is not extensively documented in publicly available scientific literature, studies on closely related phenylalanine derivatives provide valuable insights into their potential as enzyme inhibitors.

Tyrosinase Inhibitory Activity

Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. The inhibition of this enzyme is a significant area of research for the development of agents that can modulate pigmentation. Studies have shown that various derivatives of phenylalanine can act as inhibitors of tyrosinase.

A 2025 study focused on the design and synthesis of novel phenylalanine derivatives and evaluated their inhibitory effects on mushroom tyrosinase (mTYR). nih.gov The research demonstrated that several of these derivatives exhibited more potent inhibitory activities than the positive controls used in the study. nih.gov One of the standout compounds, designated as 3e , was identified as the most potent inhibitor with an IC₅₀ value of 4.86 ± 0.026 μM. nih.gov Kinetic studies using Lineweaver-Burk plots indicated that the selected compounds 2d and 3e function as reversible and competitive inhibitors of mushroom tyrosinase. nih.gov Furthermore, molecular docking simulations suggested that these compounds could compete with the natural substrate for the active site of both mushroom and human tyrosinase (hTYR). nih.gov

Another investigation into the interactions of phenylalanine derivatives with human tyrosinase provided further evidence of their inhibitory potential. nih.gov This research highlighted that phenylalanine derivatives can interact with the binuclear copper active site of the enzyme. nih.govresearchgate.net Specifically, the study identified (S)-3-amino-tyrosine, an analogue of L-DOPA, as a notable amino phenol (B47542) derivative with inhibitory properties against human tyrosinase. nih.govresearchgate.net

The following table summarizes the tyrosinase inhibitory activity of selected phenylalanine derivatives from the 2025 study.

| Compound | IC₅₀ (μM) against mTYR | Inhibition Type |

| 2d | Not specified in abstract | Reversible, Competitive |

| 3e | 4.86 ± 0.026 | Reversible, Competitive |

Data sourced from a study on novel phenylalanine derivatives as mushroom tyrosinase inhibitors. nih.gov

These findings underscore the potential of modifying the phenylalanine structure to develop effective tyrosinase inhibitors. As this compound is an ester derivative of phenylalanine, it is plausible that its derivatives could also exhibit tyrosinase inhibitory activity, representing a promising area for future research.

Urease Inhibitory Activity

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. The inhibition of this enzyme is a key target in the treatment of infections caused by ureolytic bacteria, such as Helicobacter pylori. While direct studies on the urease inhibitory activity of this compound derivatives are limited in the current body of scientific literature, research on other classes of compounds provides a comparative context for potential urease inhibition.

For instance, studies have identified various heterocyclic compounds, including bis-Schiff bases of benzyl (B1604629) phenyl ketone, as potent urease inhibitors. nih.gov In one such study, compounds 3 , 4 , and 6 showed significant inhibitory activity against urease, with IC₅₀ values of 22.21 ± 0.42 µM, 26.11 ± 0.22 µM, and 28.11 ± 0.22 µM, respectively, which were comparable to the standard inhibitor thiourea (B124793) (IC₅₀ = 21.15 ± 0.32 µM). nih.gov

The following table presents the urease inhibitory activity of these selected bis-Schiff base derivatives.

| Compound | IC₅₀ (μM) against Urease |

| 3 | 22.21 ± 0.42 |

| 4 | 26.11 ± 0.22 |

| 5 | 34.32 ± 0.65 |

| 6 | 28.11 ± 0.22 |

| 7 | 45.91 ± 0.14 |

| 8 | 47.91 ± 0.14 |

| 9 | 48.33 ± 0.72 |

| Thiourea (Standard) | 21.15 ± 0.32 |

Data from a study on the urease inhibitory activity of novel bis-Schiff bases of benzyl phenyl ketone. nih.gov

Although this data does not directly pertain to this compound derivatives, it highlights the types of molecular structures that have been successful in urease inhibition. Future research could explore whether derivatives of this compound can be designed to exhibit similar activities.

Computational Chemistry and Theoretical Studies

In Silico Docking for Target Protein Interactions (e.g., neurotransmitter receptors)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein or receptor. This method is instrumental in identifying potential biological targets and understanding the molecular basis of interaction.

Given that Ethyl 2-amino-3-phenylpropanoate is an ester derivative of the amino acid L-phenylalanine, a primary precursor in the biosynthesis of the neurotransmitter dopamine (B1211576), its potential interaction with neurotransmitter receptors is a logical area of investigation. nih.govwikipedia.org The Ehrlich pathway, for example, utilizes L-phenylalanine to synthesize various compounds in organisms like Saccharomyces cerevisiae. nih.gov In humans, L-phenylalanine is converted to L-tyrosine and subsequently to L-DOPA, the direct precursor to dopamine. wikipedia.org Dopamine itself interacts with a family of G-protein coupled receptors (D1, D2, D3, D4, and D5) to exert its effects on motivation, reward, and motor control. wikipedia.org

While specific docking studies exclusively focused on this compound are not extensively detailed in the public literature, the rationale for such studies is strong. Researchers would computationally place the molecule into the binding sites of various neurotransmitter receptors to calculate binding energies and analyze potential intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. A lower binding energy typically suggests a more stable and favorable interaction. The table below lists potential protein targets for which docking studies of this compound would be relevant.

| Target Protein Class | Specific Examples | Rationale for Investigation |

| Dopamine Receptors | D1, D2, D3, D4, D5 | Structural similarity to dopamine precursor L-phenylalanine. wikipedia.org |

| Amino Acid Transporters | L-type amino acid transporter 1 (LAT1) | Transporters that recognize and uptake L-phenylalanine may also interact with its ester derivative. |

| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Enzymes involved in the metabolism of dopamine; inhibitors often share structural features with the substrate. wikipedia.org |

Molecular Modeling and Simulation of Derivatives

Molecular modeling and simulation allow for the rational design and evaluation of new chemical entities based on a parent structure. By modifying the core of this compound, researchers can theoretically predict how changes will affect its physicochemical and biological properties. Common derivatives include N-acylated compounds, such as N-Acetyl-L-phenylalanine ethyl ester, or compounds with substitutions on the phenyl ring or alkyl chain. sigmaaldrich.com

The process involves using software to build the derivative's structure and then applying computational methods like Density Functional Theory (DFT) or molecular mechanics to optimize its geometry and calculate various properties. These simulations can predict parameters like water solubility, lipophilicity (logP), polar surface area, and the number of rotatable bonds, all of which are critical for predicting a molecule's pharmacokinetic profile. hmdb.ca

For instance, a study on a complex derivative synthesized using a related aminobutyrate structure employed DFT and Ab Initio Hartree Fock (HF) methods with the 6-311++G(d,p) basis set to calculate geometric parameters like bond lengths and angles. nih.gov Such detailed modeling provides a deep understanding of the derivative's three-dimensional structure and electronic distribution, guiding further synthesis and testing.

The table below compares predicted molecular properties for a derivative of the parent compound, illustrating the type of data generated through molecular modeling.

| Property | Value (for Ethyl (±)-2-ethyl-3-phenylpropanoate) | Source |

| Water Solubility | 0.033 g/L | ALOGPS hmdb.ca |

| logP | 3.79 | ALOGPS hmdb.ca |

| Polar Surface Area | 26.3 Ų | ChemAxon hmdb.ca |